molecular formula C17H30BNO4 B582497 tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 1268816-65-4

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B582497
CAS No.: 1268816-65-4
M. Wt: 323.24
InChI Key: FUEVBSUAXZQOGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves two steps. In the first step, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine. In the second step, the resulting product from step 1 is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-3-yl)carbamate.


Molecular Structure Analysis

The molecular structure of this compound can be obtained from the Cambridge Crystallographic Data Centre . The InChI code for this compound is 1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . and is usually stored in an inert atmosphere at temperatures between 2-8°C . The compound is white to almost white in color and appears as a crystalline powder . It has a melting point of 60°C to 65°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This chemical is an important intermediate in the synthesis of many biologically active compounds. For instance, it has been utilized in the synthesis of derivatives that are significant in medical research and pharmaceutical development. One study highlighted its use in synthesizing crizotinib intermediates, underscoring its importance in developing treatments for conditions like cancer (Kong et al., 2016).

Material Science and Nanotechnology

In material science, particularly in the development of nanoparticles and polymers with specific electronic properties, this compound has shown potential. A study illustrated its role in creating enhanced brightness emission-tuned nanoparticles, which could have applications in electronics and energy-efficient displays (Fischer, Baier, & Mecking, 2013).

Structural and Theoretical Chemistry

The compound has been a subject of structural and theoretical studies, providing insights into the physicochemical properties of molecules. For instance, DFT (Density Functional Theory) studies have been conducted to understand its crystal structure and electronic characteristics (Ye et al., 2021). These studies are crucial for predicting reactivity and stability, which are vital for synthesizing new compounds.

Analytical and Synthetic Chemistry Applications

In analytical chemistry, the compound serves as a reagent for synthesizing various intermediates that are crucial for developing novel drugs. A specific application involves its role in synthesizing intermediates for small molecule anticancer drugs, highlighting its contribution to medicinal chemistry and drug design processes (Zhang, Ye, Xu, & Xu, 2018).

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydroazepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-11-8-9-13(10-12-19)18-22-16(4,5)17(6,7)23-18/h9H,8,10-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEVBSUAXZQOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737930
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268816-65-4
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 87B (7.28 g, 20.72 mmol) in methyl cyclohexane (1.5 L) was degassed with nitrogen and (1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium (250 mg, 0.294 mmol) was added. The mixture was stirred at room temperature overnight and diethyleneglycol vinyl ether (0.16 mL) was added to inactivate any remaining active catalyst. The mixture was stirred for 30 minutes, concentrated and purified by flash chromatography on silica using an Analogix system (0-10% ethyl acetate/heptane) to provide the title compound. MS (ESI+) m/z 346 (M+Na)+.
Name
solution
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two

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